Ralgro

Vue d'ensemble

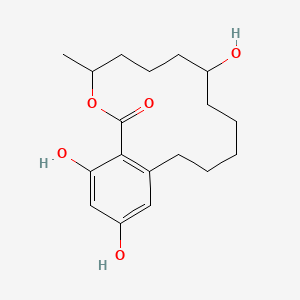

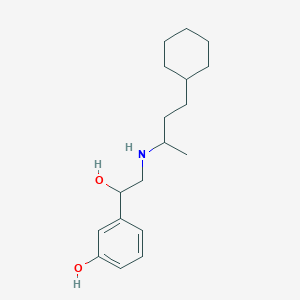

Description

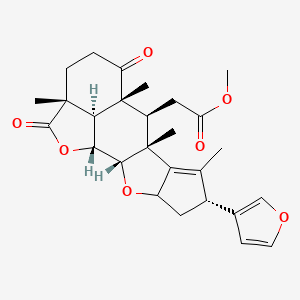

Zeranol, also known as a-zearalanol or alpha-zeranol, belongs to the class of organic compounds known as macrolides and analogues. These are organic compounds containing a lactone ring of at least twelve members. Zeranol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, zeranol is primarily located in the membrane (predicted from logP). Zeranol is a potentially toxic compound.

A non-steroidal estrogen analog.

Applications De Recherche Scientifique

Machine Learning in Analyzing Ralgro Data

The application of advanced machine learning technologies in analyzing big scientific data has shown significant potential in various fields, including the analysis of data related to this compound. The growth of experimental data generated by large-scale experiments, like those at RAL, can be efficiently managed and analyzed using machine learning and AI technologies. This approach is increasingly necessary for new scientific discoveries and understanding complex datasets, such as those involving this compound and related compounds (Hey et al., 2019).

Growth Performance Enhancement in Animals

This compound, known for its growth-promoting properties, is extensively studied in the context of animal growth and performance. For example, research on the effects of this compound on the growth rate and weaning weight in steer calves demonstrates its significant impact on animal husbandry and agricultural productivity. This research provides insights into the practical applications of this compound in enhancing the growth performance of animals (Bayliff et al., 2017).

Estrogen Receptor Expression in Bovine Tissues

Studies have also explored the influence of this compound on the expression of estrogen receptors in various bovine tissues. This compound contains Zeranol, a derivative of the mycotoxin Zearalenon, and exhibits strong estrogenic effects. Research in this area helps in understanding the tissue-specific sensitivities and regulatory effects of this compound on estrogen receptors, which is crucial for comprehending its broader biological impacts (Pfaffl et al., 2001).

Impact on Fatty Acid Composition in Beef

The influence of growth-promoting implants like this compound on fatty acid composition, including conjugated linoleic acid isomers in beef fat, is another significant area of research. This study provides insights into how this compound affects the nutritional and health aspects of meat products. Understanding these effects is important for both food safety and quality perspectives (Fritsche et al., 2001).

Effects on Carcass Characteristics

Research has also been conducted on the effects of this compound on carcass characteristics of animals. Such studies are vital for understanding how this compound impacts the final meat products in terms of quality and marketability. These insights are beneficial for meat producers and consumers alike (Webb et al., 2018).

Mécanisme D'action

Target of Action

Ralgro, also known as zeranol, is a non-sex-specific anabolic agent . It is primarily used in beef cattle to increase the rate of weight gain and improve feed efficiency . The primary targets of this compound are the growth mechanisms in cattle, which it stimulates to produce increased amounts of the natural substances that regulate and promote growth .

Mode of Action

This compound works by interacting with these growth mechanisms, enhancing the animal’s natural growth processes . This interaction results in an increased rate of weight gain and improved feed efficiency in weaned beef calves, growing beef cattle, feedlot steers, and feedlot heifers .

Biochemical Pathways

It is known that the compound works by stimulating the animal’s natural growth mechanisms . This stimulation leads to increased production of substances that regulate and promote growth, resulting in faster and more efficient weight gain .

Pharmacokinetics

Each this compound implant provides 36 mg of zeranol, delivered as three 12-mg pellets . The dosage is the same for heifers, steers, and calves, and replacement heifers . This compound reaches effective levels within the first day of administration

Result of Action

The primary result of this compound’s action is an increased rate of weight gain and improved feed efficiency in cattle . A 23-trial summary showed an average 23-lb. weaning weight advantage (over 163 days) in calves implanted with this compound over non-implanted controls .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable when stored between 2° and 25° C (36° and 77°F) . .

Safety and Hazards

Ralgro should not be used in bulls intended for reproduction or dairy animals . It should not be used before 1 month of age or after weaning in heifers intended for reproduction . Side effects may include edema of the vulva and udder, teat elongation, rectal and vaginal prolapse, and signs of estrus when heifers are implanted . Delayed testicular development may occur in young males . It is also important to note that implant pellets should only be placed in the ear, and any other location is in violation of federal law .

Propriétés

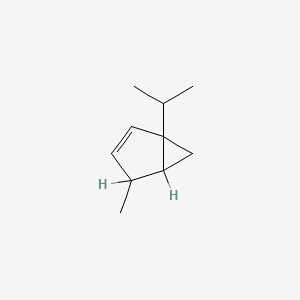

IUPAC Name |

8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTTZBARDOXEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860370 | |

| Record name | 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zeranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55331-29-8, 26538-44-3 | |

| Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055331298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zeranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182 - 184 °C | |

| Record name | Zeranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zeranol exert its anabolic effects in cattle?

A1: Zeranol is a non-steroidal compound with estrogenic activity. [] It mimics the action of naturally occurring estrogens by binding to estrogen receptors in various tissues, including skeletal muscle, adipose tissue, and the liver. [, , ] This binding triggers a cascade of events, leading to increased protein synthesis, reduced protein breakdown, and altered lipid metabolism, ultimately promoting muscle growth and improving feed efficiency. [, , ]

Q2: Does zeranol affect the growth of different muscle types in cattle?

A2: Research suggests that zeranol's effects might vary across different muscle types. A study on Charolais steers found that zeranol (Ralgro) implantation led to a higher percentage of fast-twitch glycolytic fibers in the longissimus dorsi muscle compared to control or steers implanted with estradiol benzoate and progesterone (Synovex-S). [] This specific muscle fiber type is associated with greater growth potential, potentially contributing to the observed increase in muscle mass.

Q3: Does the age at which zeranol is administered impact its effectiveness?

A3: Studies indicate that implanting zeranol at different ages can lead to varying responses. For instance, while zeranol administration at birth increased weaning weight in heifers, it also led to lower first-service conception rates compared to heifers implanted later or not implanted at all. [, ] This suggests a potential trade-off between growth enhancement and reproductive performance when zeranol is administered early in life.

Q4: Are there differences in how zeranol affects steers and heifers?

A5: Yes, the response to zeranol can differ between steers and heifers. For example, in one study, heifers implanted with zeranol and estradiol benzoate plus trenbolone acetate (Synovex-Plus) showed increased expression of lipogenic genes in subcutaneous adipose tissue compared to steers receiving the same treatment. [] This suggests potential sex-specific differences in how zeranol influences fat metabolism.

Q5: What is the molecular formula and weight of zeranol?

A6: The molecular formula of zeranol is C18H26O5, and its molecular weight is 322.4 g/mol. [, ]

Q6: Is there spectroscopic data available for zeranol?

A7: While the provided research does not delve into detailed spectroscopic analysis of zeranol, techniques like radioimmunoassay have been employed to quantify zeranol concentrations in various tissues. [] Further research exploring spectroscopic properties could provide valuable insights into its structural characteristics and interactions.

Q7: How stable is zeranol under various environmental conditions?

A8: Information on zeranol's environmental stability, degradation pathways, and potential ecotoxicological effects is limited in the provided research. [] Further investigation into these aspects is crucial for assessing the environmental impact of zeranol use in livestock production.

Q8: What analytical methods are used to determine zeranol residues in animal tissues?

A9: Radioimmunoassay, utilizing monoclonal antibodies specific to zeranol derivatives, has been a primary method for quantifying zeranol residues in edible tissues. [] This highly sensitive technique allows for the detection of trace amounts of the compound, ensuring food safety and regulatory compliance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester](/img/structure/B1209473.png)

![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)